4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide
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Overview
Description
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with a multifaceted structure It is characterized by the presence of a pyridine ring, a sulfonyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps. The process begins with the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the sulfonyl and hydrazide groups. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalysts, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid structures but different functional groups.
Sulfonyl hydrazides: Compounds containing the sulfonyl hydrazide moiety with variations in the attached groups.
Uniqueness
The uniqueness of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-1-(((4-(acetylamino)phenyl)sulfonyl)amino)-, ((4-methoxyphenyl)methylene)hydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
160857-56-7 |
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Molecular Formula |
C22H25N5O5S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[(4-acetamidophenyl)sulfonylamino]-N-[(E)-(4-methoxyphenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O5S/c1-16(28)24-19-5-9-21(10-6-19)33(30,31)26-27-13-11-18(12-14-27)22(29)25-23-15-17-3-7-20(32-2)8-4-17/h3-11,15,26H,12-14H2,1-2H3,(H,24,28)(H,25,29)/b23-15+ |
InChI Key |
VYZVTNQAPBMVGT-HZHRSRAPSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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